

# The Early Discovery and Development of Aramchol (Icomidocholic acid): A Technical Guide

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#### Introduction

Aramchol, also known as **Icomidocholic acid**, is a first-in-class, synthetic fatty acid-bile acid conjugate developed for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). It is composed of cholic acid, a primary bile acid, and arachidic acid, a saturated fatty acid, linked by an amide bond. The initial concept for Aramchol, developed by Professor Tuvia Gilat, was to create a molecule that could solubilize biliary cholesterol.[1] However, early preclinical studies revealed its significant efficacy in reducing liver fat, shifting its developmental focus towards metabolic and liver diseases.[1][2] This technical guide provides an in-depth overview of the early discovery, mechanism of action, and development of Aramchol, with a focus on the experimental data and protocols that have defined its therapeutic potential.

#### **Core Mechanism of Action: SCD1 Inhibition**

The primary molecular target of Aramchol is Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in hepatic lipogenesis. SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of triglycerides and cholesterol esters. By partially inhibiting SCD1, Aramchol reduces the synthesis of these lipids in the liver, leading to a decrease in steatosis.[3][4] This inhibitory action has been confirmed in both



human liver microsomes and animal models, where a reduction in the SCD1 activity marker, the fatty acid ratio 16:1/16:0, was observed following Aramchol treatment.

#### **Preclinical Development**

Aramchol's therapeutic potential was first identified in various preclinical animal models of NAFLD and NASH. These studies were crucial in elucidating its mechanism of action and establishing its safety and efficacy profile before moving into clinical trials.

# Key Preclinical Model: Methionine and Choline Deficient (MCD) Diet in Mice

A widely used preclinical model to induce NASH and fibrosis in mice involves a methionine and choline deficient (MCD) diet. This model, while not perfectly replicating the metabolic syndrome seen in humans, effectively induces key histological features of NASH, including steatosis, inflammation, and fibrosis.[5][6]

Table 1: Summary of a Preclinical Study of Aramchol in an MCD Mouse Model[7]



Parameter	Study Design
Animal Model	Male C57BL/6J mice
Diet	Methionine and Choline Deficient (MCD) diet containing 0.1% methionine to induce NASH.
Treatment Groups	1. Control (normal diet + vehicle) 2. MCD diet + vehicle 3. MCD diet + Aramchol (5 mg/kg/day)
Treatment Duration	4 weeks of MCD diet, with Aramchol or vehicle administered by intragastric gavage for the last 2 weeks.
Key Endpoints	- Liver histology (H&E staining) - Liver fibrosis (Sirius Red staining, Collagen Type I alpha 1 [COL1A1] content) - Serum liver enzymes (ALT, AST) - Hepatic lipid metabolism markers
Key Findings	- Aramchol administration reduced features of steatohepatitis and fibrosis Down-regulated SCD1 Increased the flux through the transsulfuration pathway, leading to a rise in glutathione (GSH).

#### **Experimental Protocols: Preclinical**

- Sirius Red Staining: Paraffin-embedded liver sections (2–3 μm) are stained with 0.1% Sirius Red in saturated picric acid to visualize collagen fibers.[1] The stained sections are then digitized, and the positive staining is quantified using image analysis software.[1]
- Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): Snap-frozen liver samples are sectioned (5–10 μm), fixed, and incubated with a primary antibody against α-SMA (a marker of activated hepatic stellate cells), followed by a biotinylated secondary antibody.[1] Positive staining is quantified using image analysis.
- Hydroxyproline Assay: This biochemical assay quantifies the total collagen content in liver tissue. The principle is based on the measurement of hydroxyproline, an amino acid abundant in collagen.[8] The tissue is hydrolyzed with hydrochloric acid, and the



hydroxyproline is oxidized and then reacted with Ehrlich's reagent to produce a colored product that can be measured spectrophotometrically.[8]

### **Clinical Development**

Aramchol has undergone a series of clinical trials to evaluate its safety and efficacy in patients with NAFLD and NASH.

#### **Phase IIa Clinical Trial**

A randomized, double-blind, placebo-controlled Phase IIa trial was conducted in 60 patients with biopsy-confirmed NAFLD or NASH.[9][10]

Table 2: Key Data from the Phase IIa Clinical Trial of Aramchol[11]

Parameter	Placebo	Aramchol (100 mg/day)	Aramchol (300 mg/day)
Number of Patients	20	20	20
Treatment Duration	3 months	3 months	3 months
Primary Endpoint			
Mean Change in Liver Fat Content (NMRS)	+6.39%	-2.89%	-12.57%
Key Secondary Endpoints			
Endothelial Function	Trend towards improvement	Trend towards improvement	Trend towards improvement
Alanine Aminotransferase (ALT)	Trend towards improvement	Trend towards improvement	Trend towards improvement
Adiponectin	Trend towards improvement	Trend towards improvement	Trend towards improvement



#### **ARREST: Phase IIb Clinical Trial**

The ARREST study was a 52-week, multicenter, randomized, double-blind, placebo-controlled Phase IIb trial that enrolled 247 patients with biopsy-confirmed NASH.[12][13][14]

Table 3: Key Data from the ARREST (Phase IIb) Clinical Trial of Aramchol[13]

Parameter	Placebo	Aramchol (400 mg/day)	Aramchol (600 mg/day)
Number of Patients	48	101	98
Treatment Duration	52 weeks	52 weeks	52 weeks
Primary Endpoint			
Decrease in Hepatic Triglycerides (MRS)	-	-	-3.1% (p=0.066 vs placebo)
Key Secondary Endpoints (Histology)			
NASH Resolution without Worsening of Fibrosis	5%	-	16.7%
Fibrosis Improvement (≥1 stage) without Worsening of NASH	17.5%	21.3%	29.5%

#### **ARMOR: Phase III Clinical Trial**

The ARMOR study is a Phase 3, multinational, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Aramchol in a larger patient population with NASH and fibrosis.[15][16][17][18] The study has two parts: an open-label part to assess kinetics and a registrational double-blind part.[15][16]

Table 4: Design of the ARMOR (Phase III) Clinical Trial[2][15][16][17][18]



Parameter	Study Design	
Study Population	Approximately 2000 subjects with NASH and fibrosis stages 2-3, who are overweight or obese and have prediabetes or type 2 diabetes.	
Treatment Arms	- Aramchol 300mg twice daily (BID) - Placebo	
Randomization	2:1 (Aramchol:Placebo)	
Primary Endpoints (Histology-Based)	<ul> <li>NASH resolution without worsening of liver fibrosis At least one stage improvement in liver fibrosis without worsening of NASH.</li> </ul>	
Treatment Duration (Histology-Based Part)	52 weeks	
Open-Label Part	150 subjects randomized to post-baseline liver biopsies at 24, 48, or 72 weeks to evaluate treatment response kinetics.	

#### **Experimental Protocols: Clinical**

MRS is a non-invasive technique that can accurately quantify the amount of fat in the liver.[19] [20][21]

- Procedure: The patient lies in an MRI scanner, and a specific volume of interest (voxel) is selected within the liver parenchyma, avoiding major blood vessels. A series of radiofrequency pulses are applied, and the resulting signals from water and fat protons are detected.
- Data Analysis: The areas under the water and fat peaks in the resulting spectrum are calculated. The liver fat fraction is then determined as the ratio of the fat signal to the total signal (fat + water).[22]

Liver biopsies are considered the gold standard for assessing the severity of NASH and fibrosis. The NASH Clinical Research Network (CRN) has developed a standardized histological scoring system for this purpose.[3][5][23][24][25]



- Tissue Preparation: Liver biopsy samples are fixed in formalin and embedded in paraffin.
   Sections are then cut and stained with hematoxylin and eosin (H&E) for general morphology and a connective tissue stain like Masson's trichrome or Sirius Red to visualize fibrosis.
- Scoring: A pathologist evaluates the stained slides and scores the following features:
  - Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
  - Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
  - Hepatocellular Ballooning (0-2): Based on the presence and extent of swollen, injured hepatocytes.
  - Fibrosis (0-4): Staged based on the location and extent of collagen deposition, from no fibrosis (stage 0) to cirrhosis (stage 4).

The NAFLD Activity Score (NAS) is the sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0 to 8). A NAS of ≥5 is typically considered diagnostic for definite NASH.[3]

### **Signaling Pathways Modulated by Aramchol**

Aramchol's therapeutic effects are mediated through the modulation of several key signaling pathways involved in metabolism and fibrosis.

#### **SCD1 Inhibition and Downstream Effects**

The primary mechanism of Aramchol is the inhibition of SCD1. This leads to a reduction in the synthesis of monounsaturated fatty acids, which in turn decreases the formation of triglycerides and cholesterol esters, thereby reducing hepatic steatosis.



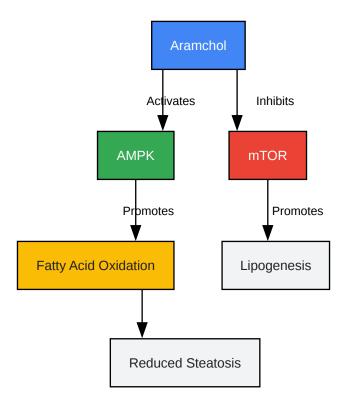


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Caption: Aramchol inhibits SCD1, reducing the synthesis of monounsaturated fatty acids and subsequently hepatic steatosis.

#### **AMPK and mTOR Pathway Regulation**

Aramchol has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR) pathway.[26] AMPK is a key energy sensor that promotes catabolic processes like fatty acid oxidation, while mTOR is involved in anabolic processes, including lipogenesis. The net effect of this regulation is a shift towards increased energy expenditure and reduced lipid synthesis in the liver.



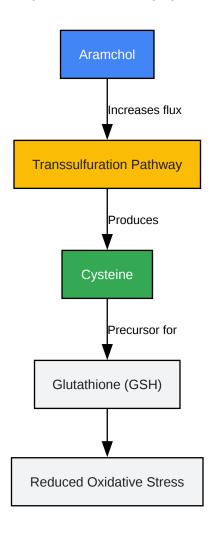
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Caption: Aramchol activates AMPK and inhibits mTOR, leading to increased fatty acid oxidation and reduced lipogenesis.

#### Transsulfuration Pathway and Glutathione Production



Preclinical studies have demonstrated that Aramchol increases the flux through the transsulfuration pathway.[7] This metabolic pathway is crucial for the synthesis of cysteine, a precursor for the antioxidant glutathione (GSH). By enhancing GSH production, Aramchol may help to mitigate oxidative stress, a key driver of liver injury in NASH.



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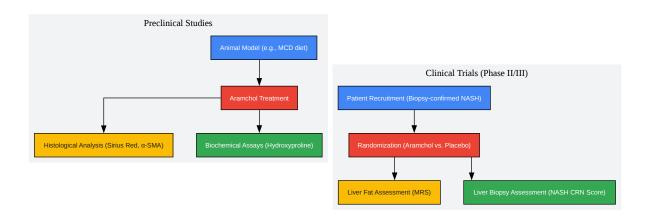
Caption: Aramchol enhances the transsulfuration pathway, increasing glutathione production and reducing oxidative stress.

# Experimental Workflow: From Preclinical to Clinical Assessment

The development of Aramchol followed a logical progression from preclinical models to human clinical trials, with a focus on demonstrating its efficacy on key histological and metabolic



endpoints.



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Caption: The development of Aramchol progressed from preclinical animal models to human clinical trials.

#### Conclusion

The early discovery and development of Aramchol (**Icomidocholic acid**) represent a targeted approach to treating NASH by modulating a key enzyme in hepatic lipid metabolism. Preclinical studies in relevant animal models successfully established its mechanism of action and antifibrotic potential. Subsequent clinical trials have provided evidence for its safety and efficacy in reducing liver fat and improving histological features of NASH. The ongoing Phase III ARMOR study will be pivotal in determining its ultimate role in the therapeutic landscape for this challenging disease. The comprehensive experimental approach, from detailed histological and biochemical analyses to advanced imaging techniques, has been fundamental to understanding and validating the therapeutic promise of Aramchol.



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